1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene
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Overview
Description
1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethanesulfinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-trifluoromethanesulfinylbenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The trifluoromethanesulfinyl group can be oxidized to a trifluoromethanesulfonyl group using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can undergo reduction reactions to form the corresponding trifluoromethanesulfinylbenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ether solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of trifluoromethanesulfonylbenzene.
Reduction: Formation of trifluoromethanesulfinylbenzyl alcohol.
Scientific Research Applications
1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene has several scientific research applications:
Organic Synthesis:
Materials Science: Employed in the development of novel materials with unique electronic and photophysical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds with enhanced metabolic stability and bioavailability.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications due to its reactive bromomethyl group.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The trifluoromethanesulfinyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability. These properties make it a valuable tool in synthetic and mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-trifluoromethanesulfinylbenzene: Similar structure but with the trifluoromethanesulfinyl group in the para position.
1-(Chloromethyl)-3-trifluoromethanesulfinylbenzene: Contains a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-3-trifluoromethanesulfonylbenzene: Contains a trifluoromethanesulfonyl group instead of a trifluoromethanesulfinyl group.
Uniqueness
1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene is unique due to the combination of its bromomethyl and trifluoromethanesulfinyl groups, which confer distinct reactivity patterns and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for versatile chemical transformations and functionalization strategies.
Properties
Molecular Formula |
C8H6BrF3OS |
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Molecular Weight |
287.10 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethylsulfinyl)benzene |
InChI |
InChI=1S/C8H6BrF3OS/c9-5-6-2-1-3-7(4-6)14(13)8(10,11)12/h1-4H,5H2 |
InChI Key |
CYMXAAKDJZATDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)C(F)(F)F)CBr |
Origin of Product |
United States |
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